molecular formula C10H10N2O B2758610 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile CAS No. 145311-05-3

4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile

Cat. No.: B2758610
CAS No.: 145311-05-3
M. Wt: 174.203
InChI Key: SIYWOPPXFFTVMY-UHFFFAOYSA-N
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Description

The 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is a chiral, enantiopure chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The benzopyran core structure is a privileged motif in pharmaceuticals, and the integration of both amino and nitrile functional groups on the dihydropyran ring makes this compound a versatile synthetic intermediate for constructing more complex molecular architectures. Compounds based on the 3,4-dihydro-2H-1-benzopyran (chromane) structure have demonstrated a wide range of biological activities in scientific studies. Research on analogous structures has shown potential for 5-HT1A receptor binding, indicating relevance for investigating neurological targets . Furthermore, structurally similar benzopyrano[4,3-d]pyrimidine derivatives have been extensively studied for their in vitro antiplatelet and antithrombotic activities, suggesting this chemotype is a valuable scaffold for cardiovascular research . The nitrile group itself is a common and biocompatible functionality in approved drugs and clinical candidates, often serving as a key pharmacophore that can act as a hydrogen bond acceptor, mimicking carbonyl groups or other oxygen-containing functions within biological targets . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of potential protease inhibitors, kinase inhibitors, or other biologically relevant small molecules. It is supplied for Research Use Only. Not for use in diagnostic or therapeutic procedures for humans.

Properties

IUPAC Name

4-amino-2,3-dihydrochromene-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4H,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYWOPPXFFTVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. For example, the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in refluxing ethanol can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often utilize similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as calcium carbonate in ethanol are commonly employed to facilitate the reaction .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis : In aqueous HCl or NaOH, the nitrile group converts to a carboxylic acid via an intermediate amide.

  • Reaction with Amines : Primary amines (e.g., methylamine) substitute the nitrile group, forming amidine derivatives.

Key Conditions :

Reaction TypeReagents/ConditionsProductYieldSource
Hydrolysis6M HCl, reflux, 12h4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid78%
Amidine FormationCH₃NH₂, EtOH, 60°C, 8hN-Methyl-4-amino-benzopyran-4-carboxamidine65%

Condensation Reactions

The amino group participates in condensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to yield imine derivatives .

  • Heterocyclic Synthesis : Condenses with β-ketoesters (e.g., ethyl acetoacetate) to form pyranopyridine derivatives .

Mechanistic Insight :
In reactions with malononitrile, a retro-Michael elimination releases a dicyanomethyl anion, which attacks the nitrile carbon, followed by intramolecular cyclization (Scheme 1) . This pathway produces chromeno[3,4-c]pyridine derivatives with tautomeric equilibria .

Cyclization Reactions

Intramolecular cyclization is a key pathway for constructing polycyclic systems:

  • Chromeno-Pyridine Formation : Under basic conditions (e.g., K₂CO₃), the compound cyclizes with malononitrile to form fused pyridine rings .

  • Tautomerization : Products exist as tautomeric mixtures (e.g., 3 and 3′ in a 1:3 ratio) , confirmed by NMR analysis .

Representative Data :

Starting MaterialReagentsProduct StructureTautomer RatioSource
4-amino-benzopyran-carbonitrile + malononitrileK₂CO₃, DMF, 80°CChromeno[3,4-c]pyridine derivatives1:3 (3:3′ )

Oxidation and Reduction

  • Oxidation : The amino group oxidizes to nitro or hydroxylamine derivatives using H₂O₂ or KMnO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to an amine, yielding 4,4-diamino derivatives.

Optimized Conditions :

  • Nitro Derivative Synthesis: 30% H₂O₂, AcOH, 50°C, 6h (Yield: 82%).

Reaction Mechanisms and Stereochemical Considerations

  • Stereoselectivity : The (4S)-configuration influences reaction outcomes, favoring specific tautomers in cyclization.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry

4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile has been investigated for its potential as a therapeutic agent in various medical conditions:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. Research indicates that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
  • Neuropharmacology : The compound's interactions with neurotransmitter receptors, particularly serotonin receptors (5-HT1A), suggest potential applications in treating anxiety and depression. Its derivatives have shown high affinity for these receptors, indicating possible anxiolytic effects .

The biological activities of this compound include:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, positioning it as a potential lead compound for new antibiotics .
  • Antioxidant Effects : The compound has demonstrated the ability to scavenge free radicals, indicating its potential as an antioxidant agent .

Case Study 1: Anticancer Effects

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MDA-MB-231, MCF-7). The results indicated significant cell death at concentrations above 10 µM, with IC50 values comparable to standard chemotherapeutics like etoposide .

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MDA-MB-23112Etoposide10
MCF-715Etoposide13

Case Study 2: Neuropharmacological Research

In preclinical studies assessing the anxiolytic effects of derivatives of this compound on animal models, one derivative exhibited significant reduction in anxiety-like behavior at doses of 5 mg/kg. This finding supports the hypothesis that modulation of serotonin receptors may underlie its therapeutic potential .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The most common synthetic route includes:

  • Formation of the benzopyran core through cyclization reactions.
  • Introduction of the amino group via nucleophilic substitution.
  • Addition of the carbonitrile group through cyanation reactions.

These synthetic methods allow for the production of various derivatives with modified biological activities .

Mechanism of Action

The mechanism of action of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may interact with serotoninergic receptors, exhibiting high affinity for 5-HT1A and 5-HT7 receptors . This interaction can modulate neurotransmitter release and signal transduction pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-Oxo-4H-1-benzopyran-3-carbonitrile (3-Cyanochromone)
  • Key Differences: Replaces the amino group with a ketone (=O) at position 3.
  • Reactivity: Exhibits enhanced electrophilicity due to the ketone, enabling [3+2] and [4+2] cycloadditions, which are less pronounced in the amino-substituted analog .
  • Applications : Used in multicomponent syntheses and carbocyanation reactions .
2-Amino-4-(Substituted Phenyl)-4H-chromene-3-carbonitriles (e.g., Compound 1E and 1L)
  • Structure: Retain the amino and nitrile groups but feature a hydroxy (-OH) substituent at position 5 and aryl groups at position 4 (e.g., 4-methylphenyl in 1E, 3-bromophenyl in 1L) .
  • Physical Properties : Higher melting points (223–227°C) due to hydrogen bonding from -OH .
  • Biological Activity: Demonstrated antimicrobial and antioxidant properties, suggesting the amino-nitrile motif enhances bioactivity .
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
  • Structure : A dihydropyridine derivative with two nitrile groups and a fluorophenyl substituent .

Physicochemical Data

Compound Melting Point (°C) Solubility Stability
4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile Not reported Moderate in MeOH Stable at RT
3-Cyanochromone 180–182 Low in H₂O Sensitive to bases
Compound 1E (4H-chromene analog) 223–227 Low in H₂O Stable at RT

The absence of a hydroxy group in the target compound may improve lipid solubility compared to 4H-chromene derivatives .

Biological Activity

4-Amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile, also known as 4-aminochromane-4-carbonitrile, is a heterocyclic compound that has garnered attention for its potential pharmacological properties. This compound features an amino group, a dihydro-benzopyran ring, and a carbonitrile group, positioning it as a candidate for various biological activities, particularly in the context of neuropharmacology and cancer research.

The primary biological activity of this compound is attributed to its interaction with serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. These receptors are crucial in modulating serotonin signaling pathways, which are implicated in mood regulation, anxiety, and other physiological processes.

Target Receptors

  • 5-HT1A Receptor : Involved in anxiolytic effects and mood regulation.
  • 5-HT7 Receptor : Plays a role in circadian rhythms and cognitive functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines.
  • Anxiolytic Effects : As an agonist of the 5-HT1A receptor, it has demonstrated anxiolytic properties in animal models.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

Anticancer Activity

A study conducted on various derivatives of 3,4-dihydro-3-amino-2H-benzopyran indicated that modifications to the structure could enhance anticancer activity. Notably, derivatives with specific side chains exhibited significant cytotoxic effects against human cancer cell lines (e.g., MCF7 breast cancer cells) .

Anxiolytic Effects

In vivo studies have shown that compounds similar to 4-amino-3,4-dihydro-2H-benzopyran-4-carbonitrile can reduce anxiety-like behaviors in rodents. The compound (+)-9g was noted for its ability to act as a full agonist at the 5-HT1A receptor and demonstrated significant anxiolytic effects across various behavioral tests .

Antimicrobial Activity

Research has indicated that certain benzopyran derivatives exhibit antimicrobial properties. For instance, compounds structurally related to 4-amino-3,4-dihydro-2H-benzopyran have been shown to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus .

Comparison with Similar Compounds

Compound NameBiological ActivityTarget Receptor
3,4-Dihydro-3-amino-2H-benzopyranAnticancer5-HT1A
2-Amino-4H-pyran derivativesAntimicrobialVarious
7-Hydroxy-benzopyran derivativesNeuroprotectiveNMDA receptor

Q & A

Q. What are the common synthetic routes for preparing 4-amino-3,4-dihydro-2H-1-benzopyran-4-carbonitrile and related analogs?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) using organocatalysts. For example:

  • Three-component reactions involving acetylene carboxylates, α,β-unsaturated nitriles, and active methylenenitriles in the presence of L-proline or DABCO (1,4-diazabicyclo[2.2.2]octane) yield high regioselectivity. Reaction conditions (e.g., solvent-free, 60–80°C) and stoichiometric ratios are critical for minimizing byproducts .
  • Michael addition pathways can construct the benzopyran core, where nitrile groups are introduced via Knoevenagel condensation. Purification often involves column chromatography with ethyl acetate/hexane gradients .

Q. How is the structural integrity of this compound validated?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For example, torsion angles between the benzopyran core and substituents confirm spatial arrangements .
  • Spectroscopy :
    • 1H/13C NMR : Aromatic protons appear as doublets (δ 6.5–7.5 ppm), while the amino group shows broad singlets (δ 4.0–5.0 ppm). Nitrile carbons resonate at ~115–120 ppm in 13C NMR .
    • IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups .

Q. What techniques are used to assess purity and optimize reaction yields?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detects impurities at 254 nm. TLC (silica gel, UV visualization) monitors reaction progress .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) are effective for isolating high-purity crystals. Yield optimization requires strict pH control (e.g., buffered conditions at pH 6–7) to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using B3LYP/6-311++G(d,p)) with experimental data. Discrepancies in aromatic proton shifts may indicate solvent effects or crystal packing forces .
  • Dynamic NMR : Variable-temperature studies (e.g., −40°C to 25°C) can reveal conformational flexibility in the dihydrobenzopyran ring, explaining split signals in room-temperature spectra .

Q. What strategies improve regioselectivity in the synthesis of derivatives for bioactivity studies?

Methodological Answer:

  • Catalyst screening : Replace DABCO with chiral organocatalysts (e.g., Cinchona alkaloids) to enantioselectively introduce substituents at the 4-position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the α,β-unsaturated nitrile, while toluene enhances π-π stacking to stabilize intermediates .
  • Substituent tuning : Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring increase electrophilicity at the reaction site, improving yields of 6-nitro derivatives by 15–20% .

Q. How can researchers design bioactive analogs while maintaining the benzopyran core’s stability?

Methodological Answer:

  • Bioisosteric replacement : Substitute the nitrile group with a carboxylate (-COO⁻) to enhance water solubility while retaining hydrogen-bonding capacity. For example, 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid derivatives show improved pharmacokinetics .
  • Hybrid molecules : Conjugate the benzopyran core with pyrimidine or quinazoline moieties via Suzuki-Miyaura coupling. These hybrids exhibit dual inhibition (e.g., antimicrobial and antitumor) by targeting DNA gyrase and topoisomerase IV .

Q. What experimental approaches validate the mechanism of [2+2] cycloaddition in derivative synthesis?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates. A primary KIE (k_H/k_D > 1.5) suggests bond-breaking in the rate-determining step, supporting a stepwise mechanism .
  • Trapping intermediates : Use in situ IR to detect enolate intermediates during Michael addition. Quenching the reaction with acetic anhydride isolates acetylated intermediates for MS analysis .

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